molecular formula C8H8O4S B2790126 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid CAS No. 2375259-34-8

2-(5-Methoxycarbonylthiophen-3-yl)acetic acid

Cat. No. B2790126
CAS RN: 2375259-34-8
M. Wt: 200.21
InChI Key: KEPNCWQFHHOGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methoxycarbonylthiophen-3-yl)acetic acid, also known as MCTA, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. MCTA is a thiophene derivative that has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

Target of Action

The primary targets of 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid are currently unknown.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. .

Advantages and Limitations for Lab Experiments

One advantage of 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid is that it is relatively easy to synthesize using different methods. 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid also has a wide range of potential applications in various scientific research fields. However, one limitation of 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid is that its mechanism of action is not fully understood, which may limit its potential use in some research areas.

Future Directions

There are several future directions for research on 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid. One direction is to further investigate its mechanism of action to better understand its biochemical and physiological effects. Another direction is to explore its potential use in drug development for the treatment of inflammatory diseases, cancer, and epilepsy. Additionally, 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid may have potential applications in material science and environmental science, which could be further explored.

Synthesis Methods

2-(5-Methoxycarbonylthiophen-3-yl)acetic acid can be synthesized using different methods, including the reaction of 3-thiophenecarboxylic acid with methoxyacetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 3-acetylthiophene with methyl chloroformate followed by hydrolysis and decarboxylation. These methods have been optimized to achieve high yields of 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid.

Scientific Research Applications

2-(5-Methoxycarbonylthiophen-3-yl)acetic acid has been studied for its potential applications in various scientific research fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid has been investigated for its anticancer, anti-inflammatory, and anticonvulsant properties. In material science, 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid has been used as a building block for the synthesis of polymers and as a dopant for organic light-emitting diodes. In environmental science, 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

2-(5-methoxycarbonylthiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-12-8(11)6-2-5(4-13-6)3-7(9)10/h2,4H,3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNCWQFHHOGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methoxycarbonylthiophen-3-yl)acetic acid

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